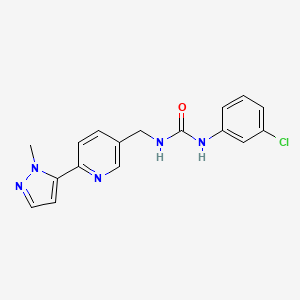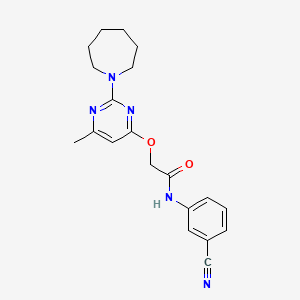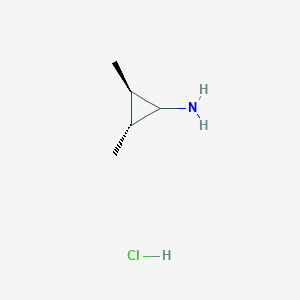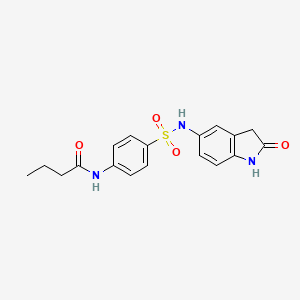![molecular formula C14H14O2 B2513418 [2-(4-Methylphenoxy)phenyl]methanol CAS No. 25562-89-4](/img/structure/B2513418.png)
[2-(4-Methylphenoxy)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Methylphenoxy)phenyl]methanol” is a chemical compound with the CAS Number: 25562-89-4 . It has a molecular weight of 214.26 .
Molecular Structure Analysis
The InChI code for “[2-(4-Methylphenoxy)phenyl]methanol” is 1S/C14H14O2/c1-11-6-8-13 (9-7-11)16-14-5-3-2-4-12 (14)10-15/h2-9,15H,10H2,1H3 . This indicates that the compound has a molecular formula of C14H14O2 .
Aplicaciones Científicas De Investigación
Herbicidal Ionic Liquids
Ionic liquids (ILs) are fascinating compounds with low melting points (<100 °C) and diverse cation-anion combinations. Researchers have synthesized herbicidal ILs containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion paired with phenoxyethylammonium cations derived from domiphen. These ILs exhibit solubility, thermal stability, and herbicidal activity. For instance, they were tested against cornflower (Centaurea cyanus L.) under greenhouse conditions .
Aryloxyphenol Synthesis
In 2022, a group led by Zhong published a method for synthesizing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis involved displacing 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperature (130 °C) under an inert atmosphere. This compound has potential applications in various fields .
Biopolymer Solvents
ILs serve as solvents for biopolymers, including cellulose dissolution and lignin extraction from biomass. Their unique properties make them valuable in transforming biomass into aromatic compounds. The choice of cations and anions significantly influences their suitability for these applications .
Catalysis and Electrochemistry
ILs have been explored in catalytic processes and electrochemical applications. Their tunable properties allow for tailored catalytic environments and efficient electrochemical reactions. Researchers continue to investigate ILs for sustainable and efficient chemical transformations .
Pharmaceuticals and Bioavailability
ILs have extended to the third generation, where they enhance the bioavailability of pharmaceuticals, plant protection products, and antibiotics. Conversion of active compounds into ILs improves their solubility and biological properties .
Aromatic Compound Synthesis
ILs play a role in the transformation of biomass-derived compounds into valuable aromatic chemicals. Their ability to dissolve and modify biopolymers contributes to sustainable chemical processes .
Safety and Hazards
Direcciones Futuras
While specific future directions for “[2-(4-Methylphenoxy)phenyl]methanol” are not mentioned in the search results, a review paper highlights the importance of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and discusses their applications as antioxidants, ultraviolet absorbers, and flame retardants . This suggests potential areas of future research and application for “[2-(4-Methylphenoxy)phenyl]methanol”.
Propiedades
IUPAC Name |
[2-(4-methylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOFIUNHXWHNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylphenoxy)phenyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Amino-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B2513338.png)



![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2513350.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)

